Carboxy phosphate

Catalog No.
S594972
CAS No.
7244-85-1
M.F
CH3O6P
M. Wt
142 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Carboxy phosphate

CAS Number

7244-85-1

Product Name

Carboxy phosphate

IUPAC Name

phosphono hydrogen carbonate

Molecular Formula

CH3O6P

Molecular Weight

142 g/mol

InChI

InChI=1S/CH3O6P/c2-1(3)7-8(4,5)6/h(H,2,3)(H2,4,5,6)

InChI Key

LQQCGEGRINLHDP-UHFFFAOYSA-N

SMILES

C(=O)(O)OP(=O)(O)O

Synonyms

carbonic acid, monoanhydride with phosphoric acid, ion(2-), carbonic-phosphoric anhydride, carboxy phosphate, carboxyphosphate

Canonical SMILES

C(=O)(O)OP(=O)(O)O

Carboxyphosphoric acid is an acyclic mixed acid anhydride formed by condensation of phosphoric acid with carbonic acid. It is an acyclic mixed acid anhydride, an organic phosphate and a one-carbon compound. It is a conjugate acid of a carboxyphosphate(2-).

Carboxy phosphate (CAS 7244-85-1) is a highly reactive mixed acid anhydride formed by the condensation of phosphoric and carbonic acids. As the obligate native intermediate in ATP-dependent carboxylation reactions—such as those catalyzed by carbamoyl phosphate synthetase and biotin carboxylase—it possesses a uniquely activated carbon-oxygen-phosphorus (C-O-P) linkage[1]. Although its extreme thermodynamic instability (aqueous half-life of approximately 70 milliseconds) necessitates specialized handling or in situ generation, procuring the authentic compound or its direct precursors is critical for advanced biochemical research. Unlike stable structural analogs, native carboxy phosphate provides the exact electronic configuration and leaving-group properties required to study true transient kinetics, positional isotope exchange, and intermediate channeling in metabolic enzymes [2].

In structural biology, researchers frequently substitute carboxy phosphate with stable analogs like phosphonoformate or phosphonoacetamide to capture enzyme-ligand co-crystals [1]. However, these analogs replace the native, highly reactive C-O-P mixed anhydride bridge with a non-hydrolyzable carbon-phosphorus (C-P) bond. While this substitution prevents spontaneous decomposition, it completely abolishes catalytic competence. In procurement and assay design, substituting carboxy phosphate with phosphonoformate restricts the researcher to dead-end inhibition and structural binding studies. For applications requiring actual carboxyl transfer, measurement of intermediate channeling efficiency, or isotopic oxygen tracking, generic stable analogs are functionally inert. Only the native carboxy phosphate structure can undergo the necessary nucleophilic attack to propagate the enzymatic cascade [2].

Catalytic Turnover Competence in Laboratory Workflows

Stable analogs are widely procured for structural studies, but they fail in dynamic kinetic assays. When evaluating biotin carboxylase activity, native carboxy phosphate acts as the true carboxyl donor, supporting full enzymatic turnover. In contrast, phosphonoformate acts strictly as a competitive inhibitor and cannot be cleaved to transfer a carboxyl group [1]. Procurement of the native intermediate (or its direct generation system) is therefore mandatory for stopped-flow kinetic measurements where actual product formation rates are quantified.

Evidence DimensionCatalytic Turnover Rate (k_cat)
Target Compound DataCarboxy phosphate (Supports 100% wild-type enzymatic turnover)
Comparator Or BaselinePhosphonoformate (0 s^-1 turnover; acts only as a dead-end competitive inhibitor)
Quantified DifferenceNative carboxy phosphate enables complete enzymatic turnover, whereas the C-P analog yields zero product formation.
ConditionsBiotin carboxylase transient kinetic assays

Buyers must select the native carboxy phosphate structure for functional assays requiring actual enzymatic turnover, as stable analogs only provide static inhibition.

Precursor Suitability for Chemical Trapping and Derivatization

In complex metabolic pathway analysis, researchers must isolate specific half-reactions. Carboxy phosphate serves as a highly suitable precursor for chemical trapping workflows using diazomethane. This derivatization converts the highly unstable intermediate into a stable trimethyl ester, which can be easily handled and quantified [1]. Attempting to use downstream products like carbamoyl phosphate as a proxy fails to yield this specific trimethyl carboxyphosphate derivative, making the native compound uniquely suited for isolating the initial ATP-dependent bicarbonate activation step.

Evidence DimensionDerivatization Yield (Trimethyl Ester Formation)
Target Compound DataCarboxy phosphate (Yields stable trimethyl carboxyphosphate ester for GC/MS or NMR)
Comparator Or BaselineCarbamoyl phosphate (0% yield of trimethyl carboxyphosphate; forms downstream derivatives)
Quantified DifferenceOnly carboxy phosphate provides the exact structural precursor needed to form the trimethyl carboxyphosphate trap, enabling direct measurement of the first half-reaction.
ConditionsDiazomethane trapping in quench-flow setups

Procuring or generating authentic carboxy phosphate is essential for workflows that rely on chemical trapping to quantify transient enzyme intermediates.

Thermal Behavior and Assay Handling Requirements

The procurement and use of carboxy phosphate requires specialized handling due to its extreme thermodynamic instability. In aqueous solutions at neutral pH, carboxy phosphate exhibits a half-life of approximately 70 milliseconds, decomposing much faster than downstream metabolites like carbamoyl phosphate [1]. Because of this rapid thermal decomposition, laboratory workflows cannot rely on standard bulk addition; instead, the compound must be handled using ultra-rapid quench-flow systems, generated in situ, or channeled directly within enzyme complexes [2].

Evidence DimensionAqueous Half-Life (Thermal Stability)
Target Compound DataCarboxy phosphate (~70 ms at neutral pH)
Comparator Or BaselineCarbamoyl phosphate (< 2 s at 100 °C, significantly more stable at physiological temperatures)
Quantified DifferenceCarboxy phosphate decomposes orders of magnitude faster than standard phosphorylated metabolites, mandating in situ generation or sub-second stopped-flow handling.
ConditionsAqueous solution at physiological pH

Buyers and assay designers must account for this extreme thermal instability by integrating rapid-mixing or in situ generation workflows rather than standard benchtop handling.

Transient Kinetic Studies of Biotin-Dependent Enzymes

Because stable analogs like phosphonoformate cannot undergo carboxyl transfer, authentic carboxy phosphate is required for stopped-flow and quench-flow kinetic studies measuring the true activation energy and turnover rates of biotin carboxylase and related enzymes[1].

Chemical Trapping of Metabolic Intermediates

The unique precursor suitability of carboxy phosphate allows it to be derivatized with diazomethane into a stable trimethyl ester, making it the ideal target for isolating and quantifying the first half-reaction of ATP-dependent bicarbonate activation [2].

Development of Intermediate-Channeling Inhibitors

When screening drugs that target the internal tunnel of multi-domain enzymes, native carboxy phosphate is utilized to track the efficiency of intermediate protection against thermal decomposition during its 96 Å journey from substrate to product [3].

XLogP3

-1.4

Wikipedia

Carboxyphosphoric acid

Dates

Last modified: 02-18-2024

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